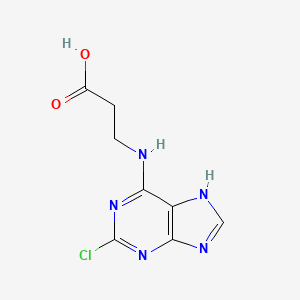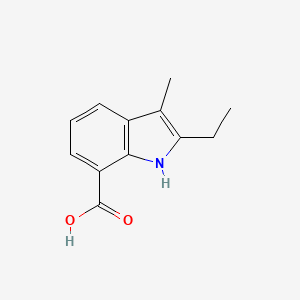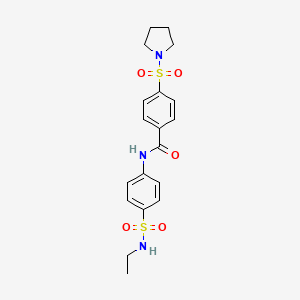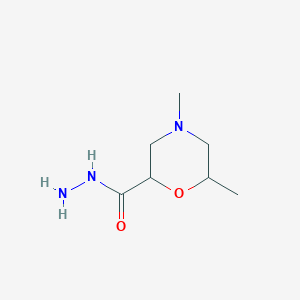
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide typically involves the reaction of 5-amino-1H-tetrazole with acetohydrazide under controlled conditions. The reaction is carried out in a solvent such as water or ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and acetohydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide can be compared with other similar compounds, such as:
1H-tetrazole-1-acetic acid, 5-amino-, hydrazide: This compound has a similar structure but differs in the functional groups attached to the tetrazole ring.
5-amino-1H-tetrazole: This compound lacks the acetohydrazide group and has different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the tetrazole ring and acetohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZFAMPSUQUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N1C(=NN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2456997.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2457000.png)
![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)






![N-(3-phenylpropyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2457019.png)
